

A Comparative Analysis of the Physicochemical Properties of Undecane Isomers

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Compound of Interest

Compound Name: 3-Ethyl-2,2,5-trimethylhexane

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Undecane (C₁₁H₂₄) is an alkane hydrocarbon with 159 structural isomers, each exhibiting unique physical and chemical properties.^{[1][2]} This guide provides a comprehensive comparative analysis of various undecane isomers, focusing on key physicochemical parameters relevant to research and development in the pharmaceutical and chemical industries. The data presented herein, supported by detailed experimental protocols, will aid in the selection and application of specific isomers for various laboratory and industrial processes.

Structure-Property Relationships in Undecane Isomers

The physical properties of undecane isomers are fundamentally dictated by the extent and nature of their carbon chain branching. Generally, an increase in branching leads to a more compact molecular structure. This reduces the surface area available for intermolecular van der Waals forces, resulting in lower boiling points and viscosities compared to the linear n-undecane.^{[1][3]} Conversely, molecular symmetry can influence the melting point, with more symmetrical isomers often exhibiting higher melting points due to more efficient packing in the crystal lattice.

Quantitative Comparison of Undecane Isomer Properties

The following table summarizes the key physical properties of n-undecane and a selection of its branched isomers. The data illustrates the impact of chain branching on boiling point, melting point, and density.

Isomer Name	CAS Number	Boiling Point (°C)	Melting Point (°C)	Density (g/cm³) at 20°C	Viscosity (mPa·s) at 25°C	General Solubility
n-Undecane	1120-21-4	196[4][5]	-26[4][5]	0.740[4]	1.098[6]	Soluble in non-polar organic solvents; Insoluble in water[2][7]
2-Methyldecane	6975-98-0	189.3[4]	-	0.737[4]	N/A	Insoluble in water
3-Methyldecane	13151-34-3	188.1 - 189.1[4]	-92.9[4]	0.742[4]	N/A	Insoluble in water
4-Methyldecane	2847-72-5	188.7[4]	-	0.741[4]	N/A	Insoluble in water
5-Methyldecane	13151-35-4	186.1[4]	-57.06 (est.)[4]	0.742[4]	N/A	Insoluble in water
2,3-Dimethylnonane	2884-06-2	186[4]	-57.06 (est.)[4]	0.7438[4]	N/A	Insoluble in water
4,4-Dimethylnonane	17302-18-0	N/A	N/A	N/A	N/A	Insoluble in water
4-Propyloctane	17302-13-5	175[8]	N/A	N/A	N/A	Insoluble in water

Note: "N/A" indicates that reliable experimental data was not readily available in the searched literature.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the physicochemical properties of undecane isomers.

Determination of Boiling Point (Capillary Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

- **Sample Preparation:** A small amount of the liquid undecane isomer is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end down into the liquid.
- **Apparatus Setup:** The test tube is attached to a thermometer, and the assembly is heated in a controlled manner using a Thiele tube or a melting point apparatus with a heating block.
- **Observation:** As the temperature increases, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then slowly discontinued.
- **Boiling Point Determination:** The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Melting Point (Capillary Method)

Principle: The melting point is the temperature at which a solid transitions into a liquid. For pure crystalline substances, this occurs over a narrow temperature range.

Methodology:

- **Sample Preparation:** A small amount of the solid undecane isomer is finely powdered and packed into a capillary tube to a height of 2-3 mm.

- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which contains a heated block and a means for sample observation.
- **Heating:** The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2 °C per minute) around the expected melting point.
- **Observation:** The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded to define the melting point range.

Determination of Density (Pycnometer Method)

Principle: Density is the mass of a substance per unit volume.

Methodology:

- **Pycnometer Calibration:** A pycnometer, a flask with a precise and known volume, is cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the combined weight is measured to calculate the exact volume of the pycnometer.
- **Sample Measurement:** The pycnometer is emptied, dried, and filled with the liquid undecane isomer at the same specified temperature.
- **Weighing and Calculation:** The pycnometer containing the sample is weighed. The mass of the isomer is determined by subtraction, and the density is calculated by dividing the mass by the calibrated volume of the pycnometer.^[4]

Determination of Viscosity (Capillary Viscometer)

Principle: Viscosity is a measure of a fluid's resistance to flow. A capillary viscometer measures the time it takes for a known volume of liquid to flow through a capillary of known dimensions.

Methodology:

- **Apparatus Setup:** A calibrated capillary viscometer is filled with the undecane isomer sample.

- **Measurement:** The liquid is drawn up into the reservoir. The time taken for the liquid to flow under gravity between two marked points on the capillary is measured.
- **Calculation:** The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity is then determined by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Determination of Solubility (Shake-Flask Method)

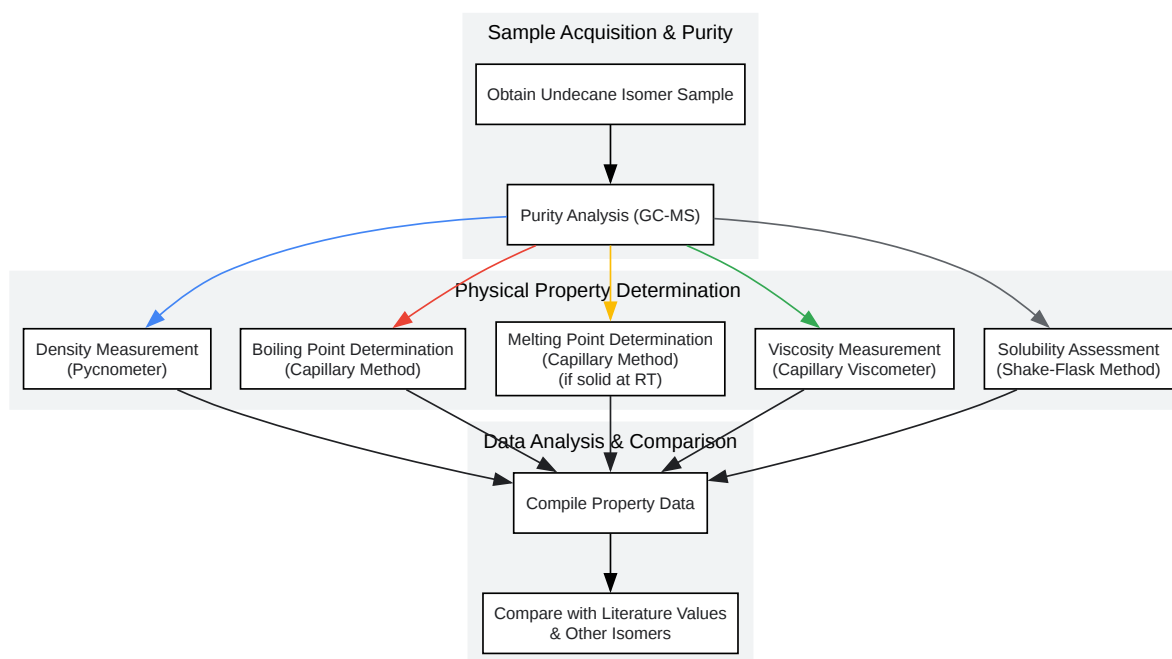
Principle: This method determines the equilibrium solubility of a substance in a particular solvent at a given temperature.

Methodology:

- **Sample Preparation:** An excess amount of the undecane isomer is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
- **Equilibration:** The flask is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** The mixture is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.
- **Analysis:** A sample of the clear, saturated solution is carefully removed and its concentration is determined using an appropriate analytical technique, such as gas chromatography.

Logical Workflow for Isomer Characterization

The following diagram illustrates a logical workflow for the characterization of an unknown undecane isomer, outlining the sequence of experimental determinations.



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Workflow for the physicochemical characterization of an undecane isomer.

Signaling Pathways and Biological Activity

Undecane and its isomers are simple alkanes and are not known to be directly involved in specific biological signaling pathways.[1] Their primary relevance in drug development is as excipients, solvents, or as components of drug delivery systems. In these applications, their physicochemical properties, such as solubility and lipophilicity, are of critical importance. Due to their low reactivity, they are generally considered to be biologically inert.[1]

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